4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one
Description
4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one is a fluorinated α,β-unsaturated ketone featuring a morpholine substituent. The compound likely derives from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO, CAS 59938-06-6), a versatile trifluoromethyl-containing building block used in heterocycle synthesis and pharmaceuticals .
Properties
Molecular Formula |
C10H14F3NO3 |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C10H14F3NO3/c1-2-17-9(7-8(15)10(11,12)13)14-3-5-16-6-4-14/h7H,2-6H2,1H3/b9-7+ |
InChI Key |
ZRZIPUTWHZAYAJ-VQHVLOKHSA-N |
Isomeric SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/N1CCOCC1 |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one typically involves the reaction of 1,1,1-trifluoro-3-buten-2-one with morpholine and ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is often stabilized with additives like BHT (butylated hydroxytoluene) to prevent degradation during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or morpholine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Phenylmagnesium bromide: Used for ethoxy group substitution reactions.
Organozinc compounds: Facilitate 1,2-addition to the carbonyl group.
Triethyl phosphite: Used in cycloaddition reactions to form complex cyclic structures
Major Products
Ethoxy group substitution products: Formed when reacting with phenylmagnesium bromide.
1,2-addition products: Result from reactions with organozinc compounds.
Cycloaddition products: Formed during reactions with triethyl phosphite.
Scientific Research Applications
4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of N-protected amino acids for peptide synthesis.
Industry: Utilized in the production of fluorinated compounds and materials
Mechanism of Action
The mechanism of action of 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable reagent in chemical reactions. The morpholine ring provides additional sites for chemical modifications, allowing for the creation of diverse derivatives .
Comparison with Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
- Structure : C₆H₇F₃O₂; α,β-unsaturated ketone with ethoxy and trifluoromethyl groups.
- Key Applications :
- Reactivity: Electrophilic enone reacts with nucleophiles (amines, thiols) and undergoes cycloadditions.
Comparison: The morpholin-4-yl derivative replaces the ethoxy group with a morpholine ring, enhancing nitrogen-based interactions.
Trichloro Analog: 4-Ethoxy-1,1,1-trichloro-3-buten-2-one
- Structure : C₆H₇Cl₃O₂; replaces trifluoromethyl with trichloromethyl.
- Properties :
- Applications: Less studied, but chlorinated enones are intermediates in agrochemical synthesis.
Comparison :
The trifluoro group in ETFBO and the morpholin-4-yl compound offers stronger electron-withdrawing effects, enhancing reactivity toward nucleophilic additions compared to the trichloro analog.
Hydroxy-Naphthyl Derivative: (3Z)-1,1,1-Trifluoro-4-hydroxy-4-(naphthalen-2-yl)but-3-en-2-one
- Structure : Features a naphthyl group and hydroxyl substituent.
- Applications: Nonlinear optical (NLO) material for telecommunications and laser technologies .
- Reactivity : Intramolecular charge transfer (ICT) due to conjugated π-system, with high hyperpolarizability (β₀ = 3.21 × 10⁻³⁰ esu) .
Comparison :
The morpholin-4-yl compound lacks the extended aromatic system but benefits from the morpholine’s lone pair electrons, which could stabilize charge-transfer states for optoelectronic applications.
Enaminone Derivatives: 4-Ylamino-1,1,1-trifluoro-but-3-en-2-ones
- Structure: ETFBO-derived enaminones with amine substituents (e.g., methylamine, amino acids) .
- Reactivity : Stabilized by conjugation, enabling cyclization and heterocycle formation.
Comparison: The morpholin-4-yl compound shares the enaminone backbone but incorporates a cyclic amine, which may enhance rigidity and binding affinity in drug-receptor interactions.
Data Tables
Table 1. Structural and Physical Properties
Table 2. Reactivity and Functional Differences
Biological Activity
4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one is a synthetic compound with notable biological activities, particularly in medicinal chemistry. This compound is characterized by its trifluoromethyl group, which is known to enhance biological activity and pharmacokinetic properties in various drug candidates. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name: 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one
- Molecular Formula: C₆H₇F₃O₂
- Molecular Weight: 168.12 g/mol
- Appearance: Colorless to yellow liquid
The biological activity of 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one can be attributed to its structural components:
- Trifluoromethyl Group: This group enhances lipophilicity and metabolic stability, often leading to increased potency against various biological targets.
- Morpholine Ring: Known for its ability to interact with diverse biological targets, morpholine derivatives are often involved in enzyme inhibition and receptor modulation.
Antitumor Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antitumor activity. In vitro studies have shown that 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one inhibits the proliferation of cancer cell lines. For instance:
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. The presence of the trifluoromethyl group has been linked to enhanced enzyme inhibition potency:
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of 4-Ethoxy-1,1,1-trifluoro-4-morpholin-4-yl-but-3-en-2-one demonstrated its ability to inhibit tumor growth in vivo using HCT116 xenograft models. The compound showed a significant reduction in tumor volume compared to controls.
Case Study 2: Pharmacokinetics
In pharmacokinetic studies, the compound exhibited favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group. This was evidenced by a bioavailability study where the compound maintained effective plasma concentrations over extended periods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
